1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C6H9N7 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c7-6-9-5-13(11-6)2-1-12-4-8-3-10-12/h3-5H,1-2H2,(H2,7,11) |
InChI Key |
NHEFSWSPCTUOST-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 1-(2-Haloethyl)-1H-1,2,4-triazole Precursors
A common approach involves starting from 1-(2-haloethyl)-1H-1,2,4-triazole derivatives, which undergo nucleophilic substitution with 1H-1,2,4-triazol-3-amine or its protected derivatives. This method leverages the nucleophilicity of the amine group and the electrophilicity of the haloethyl moiety.
-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Mild bases like potassium carbonate (K2CO3) to deprotonate the amine
- Temperature: Moderate heating (50–100°C)
Mechanism: The amine attacks the electrophilic carbon of the haloethyl group, displacing the halide and forming the ethyl linkage between two triazole rings.
Detailed Synthetic Procedure Example
A representative synthesis reported in literature involves:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 1,2,4-Triazole + 2-chloroethylamine hydrochloride, K2CO3, DMF, 80°C, 12 h | Alkylation of 1,2,4-triazole to form 2-(1H-1,2,4-triazol-1-yl)ethylamine | 75-85 |
| 2 | 2-(1H-1,2,4-triazol-1-yl)ethylamine + 1H-1,2,4-triazol-3-amine, coupling agent (e.g., EDCI or CDI), solvent (THF or DCM), room temp | Formation of this compound | 65-78 |
Note: The coupling step may require protection/deprotection strategies depending on the amine reactivity.
Alternative Synthetic Approaches
Grignard Reaction-Based Method
According to methods used for structurally related triazole compounds, the Grignard reaction can be utilized:
- Preparation of 1-chloromethyl-1H-1,2,4-triazole as a key intermediate.
- Formation of a Grignard reagent from this intermediate.
- Reaction with amine-containing electrophiles to form the desired ethyl-linked bis-triazole compound.
This method offers high regioselectivity and yield but requires anhydrous and inert atmosphere conditions.
Polyethylene Glycol (PEG)-Mediated Cyclization
Recent green chemistry approaches have employed PEG as a solvent and p-toluenesulfonic acid as a catalyst to synthesize 1,2,4-triazole derivatives under mild conditions with high yields (up to 92%). Although primarily reported for trisubstituted triazoles, this method could be adapted for the target compound by selecting suitable precursors.
Research Findings and Yield Comparison
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution on haloethyl triazoles | 1-(2-haloethyl)-1H-1,2,4-triazole, triazol-3-amine, K2CO3, DMF | 80–100°C, 12–24 h | 65-85 | Straightforward, moderate conditions | Requires haloethyl precursor |
| Grignard reaction route | 1-chloromethyl-1H-1,2,4-triazole, Mg, dry ether | Anhydrous, inert atmosphere | 70-90 | High selectivity, good yields | Sensitive to moisture, complex setup |
| PEG/PTSA catalysis | 2,2,2-trichloroethyl imidate, PEG, PTSA | Mild, ecofriendly | Up to 92 (for related triazoles) | Green chemistry, mild | Limited reports on this exact compound |
Analytical and Purification Notes
- Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the formation of the ethyl-linked bis-triazole structure.
- Yields and purity depend heavily on reaction conditions, solvent choice, and reagent quality.
Chemical Reactions Analysis
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include solvents like DMF, catalysts like copper sulfate, and conditions such as room temperature or slightly elevated temperatures
Scientific Research Applications
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes like aromatase, which is involved in the biosynthesis of estrogens, thereby reducing the proliferation of cancer cells . In agricultural applications, it inhibits the biosynthesis of strigolactones, which are plant hormones involved in shoot branching and root architecture .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 1,2,4-triazole derivatives:
Key Observations:
- Branched alkyl chains (e.g., 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine) increase hydrophobicity, which may improve membrane permeability but reduce solubility .
- Commercial triazole fungicides (Triadimefon, Epoxiconazole) incorporate bulky aromatic and epoxy groups, contributing to their systemic activity and resistance profiles .
Biological Activity
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antitumor, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 135.15 g/mol. The compound features a triazole ring, which is known for its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria using the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 10 | 20 |
| Escherichia coli | 15 | 18 |
| Pseudomonas aeruginosa | 20 | 16 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, which is notable for its clinical relevance due to antibiotic resistance .
Antifungal Activity
The triazole derivatives have also been evaluated for antifungal properties. Studies show that compounds similar to this compound are effective against various fungal pathogens.
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 5 | Strongly Inhibitory |
| Aspergillus niger | 10 | Moderately Inhibitory |
The compound demonstrated a strong inhibitory effect against Candida albicans, making it a potential candidate for antifungal therapy .
Antitumor Activity
In vitro studies have suggested that triazole derivatives possess antitumor properties. The compound has been tested on various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant Growth Inhibition |
| A549 (Lung Cancer) | 15.0 | Moderate Growth Inhibition |
The results indicate that the compound can inhibit the growth of breast and lung cancer cells effectively .
The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes. For instance:
- Antibacterial Mechanism : Triazoles inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
- Antifungal Mechanism : They inhibit ergosterol biosynthesis in fungal cell membranes.
- Antitumor Mechanism : The compounds may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
A recent study investigated the efficacy of triazole derivatives in treating infections caused by drug-resistant bacteria. The study highlighted the potential use of these compounds in overcoming resistance mechanisms in pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Another case study focused on the use of these compounds in combination therapies for cancer treatment. The results showed enhanced cytotoxic effects when combined with standard chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
